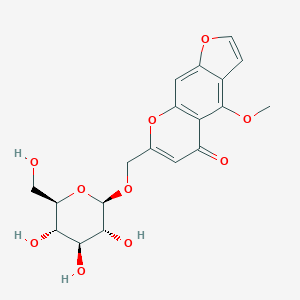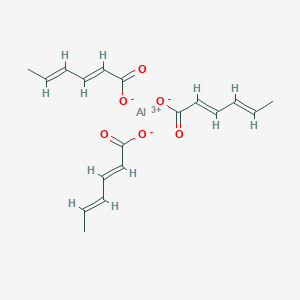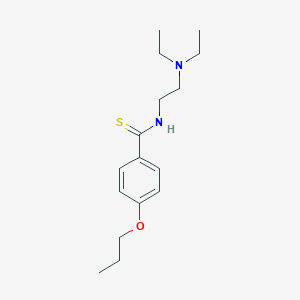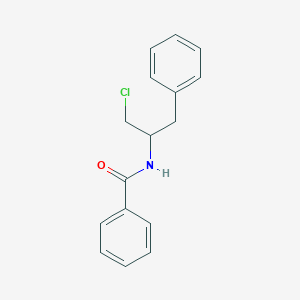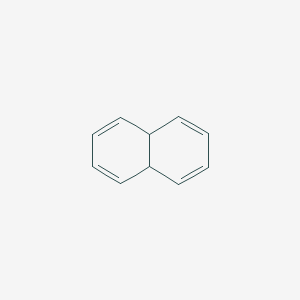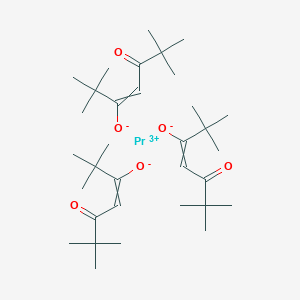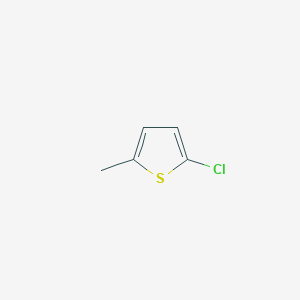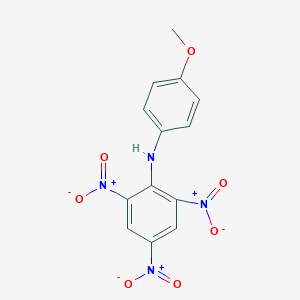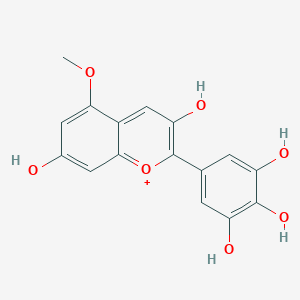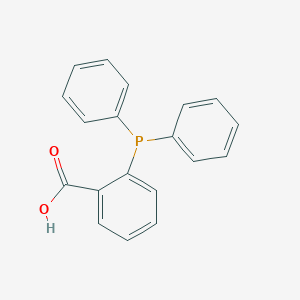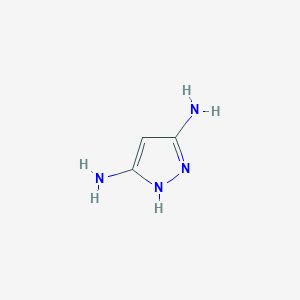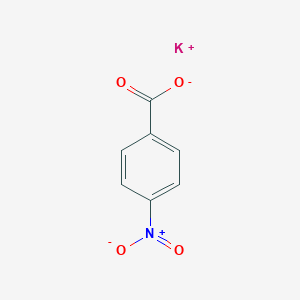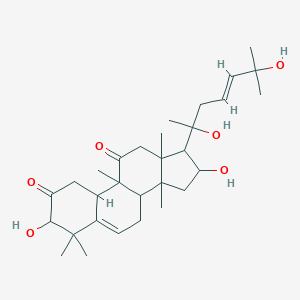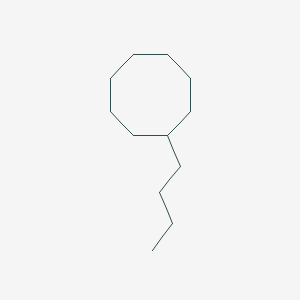
Butylcyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylcyclooctane is a cyclic hydrocarbon with the chemical formula C12H22. It is a colorless liquid with a boiling point of 224°C and a melting point of -20°C. Butylcyclooctane is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and industry.
Mecanismo De Acción
The mechanism of action of butylcyclooctane is not well understood. However, it is believed that it interacts with biological membranes and alters their properties. Butylcyclooctane has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Efectos Bioquímicos Y Fisiológicos
Butylcyclooctane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. Butylcyclooctane has also been shown to have antitumor and antiviral activity. However, the mechanism of these effects is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using butylcyclooctane in lab experiments include its low toxicity, high boiling point, and low viscosity. It is also a good solvent for nonpolar compounds. However, its high cost and limited availability may limit its use in some experiments.
Direcciones Futuras
For the study of butylcyclooctane include the development of new synthetic methods, the study of its mechanism of action, and the development of new applications in industry and medicine.
Métodos De Síntesis
The synthesis method of butylcyclooctane involves the reaction of cyclooctene with butyllithium in anhydrous diethyl ether. The reaction is carried out at low temperatures (-78°C) and under an inert atmosphere. The butyllithium is added dropwise to the cyclooctene, and the mixture is stirred for several hours until the reaction is complete. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
Butylcyclooctane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Butylcyclooctane has also been used as a model compound in the study of the structure and properties of cyclic hydrocarbons.
Propiedades
Número CAS |
16538-93-5 |
|---|---|
Nombre del producto |
Butylcyclooctane |
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
butylcyclooctane |
InChI |
InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
Clave InChI |
MBACTSHRHMTZMA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCCCC1 |
SMILES canónico |
CCCCC1CCCCCCC1 |
Sinónimos |
Butylcyclooctane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



